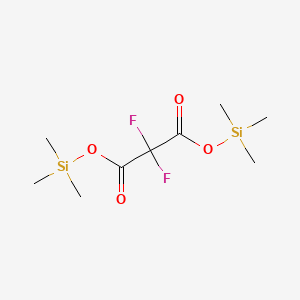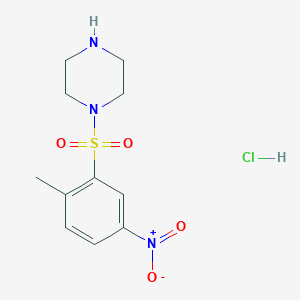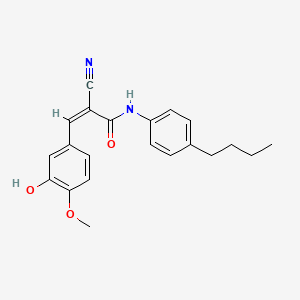
Bis(trimethylsilyl) 2,2-difluoropropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) 2,2-difluoropropanedioate: is an organosilicon compound with the molecular formula C9H18F2O4Si2 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by trimethylsilyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) 2,2-difluoropropanedioate can be synthesized through the reaction of propanedioic acid with trimethylsilyl chloride and a fluorinating agent under anhydrous conditions. The reaction typically requires a base, such as pyridine, to facilitate the substitution of hydrogen atoms with trimethylsilyl and difluoro groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) 2,2-difluoropropanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield propanedioic acid and trimethylsilanol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides and nucleophiles are used under anhydrous conditions.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products:
Substitution Reactions: Various substituted derivatives of propanedioic acid.
Hydrolysis: Propanedioic acid and trimethylsilanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Bis(trimethylsilyl) 2,2-difluoropropanedioate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. The presence of fluorine atoms can enhance the biological activity and metabolic stability of derived compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism by which bis(trimethylsilyl) 2,2-difluoropropanedioate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the trimethylsilyl groups act as leaving groups, facilitating the introduction of new functional groups. The difluoro groups can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
Bis(trimethylsilyl) propanedioate: Lacks the difluoro groups, resulting in different reactivity and applications.
Bis(trimethylsilyl) difluoromethane: Contains a similar silyl and fluorine substitution pattern but with a different carbon backbone.
Uniqueness: Bis(trimethylsilyl) 2,2-difluoropropanedioate is unique due to the presence of both trimethylsilyl and difluoro groups on the propanedioic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
bis(trimethylsilyl) 2,2-difluoropropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2O4Si2/c1-16(2,3)14-7(12)9(10,11)8(13)15-17(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJTIKOHSMPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(=O)O[Si](C)(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2715172.png)
![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2715173.png)





![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)
![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)



